Tolquinzole

説明

Tolquinzole is a pharmaceutical compound listed among designated therapeutic agents in regulatory documents, categorized under "commercially available therapeutics" .

特性

CAS番号 |

6187-50-4 |

|---|---|

分子式 |

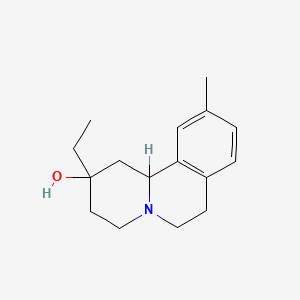

C16H23NO |

分子量 |

245.36 g/mol |

IUPAC名 |

2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C16H23NO/c1-3-16(18)7-9-17-8-6-13-5-4-12(2)10-14(13)15(17)11-16/h4-5,10,15,18H,3,6-9,11H2,1-2H3 |

InChIキー |

XGCBETZGOIOAKF-UHFFFAOYSA-N |

SMILES |

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |

正規SMILES |

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

トルキンゾールの合成は、通常、特定の条件下で適切な前駆体の環化を伴います。 一般的な方法の1つは、2-エチル-10-メチル-1,3,4,6,7,11b-ヘキサヒドロ-2H-ピリド[2,1-a]イソキノリン-2-オールを適切な試薬と反応させて目的の生成物を形成させることです .

工業的生産方法

トルキンゾールの工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。これは、一貫性と効率を維持するために、連続フローリアクターや自動合成システムなどの高度な技術の使用を伴うことがよくあります。

化学反応の分析

反応の種類

トルキンゾールは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて行うことができます。

還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が含まれる場合があります。

置換: 置換反応は、適切な条件下でハロゲンまたは他の求核剤によって起こる可能性があります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 塩化鉄(III)などの触媒の存在下でのハロゲン。

生成される主な生成物

これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化により対応するケトンまたはアルデヒドが生成される場合があり、還元によりアルコールが生成される場合があります。

科学的研究の応用

トルキンゾールは、科学研究において幅広い用途があり、次のような分野があります。

化学: 複雑な有機分子の合成における前駆体として使用されます。

生物学: 潜在的な生物活性とさまざまな生体分子との相互作用について調査されています。

医学: 特に特定の疾患の治療における潜在的な治療効果について探索されています。

産業: 新素材や化学プロセスの開発に利用されています。

作用機序

トルキンゾールの作用機序は、特定の分子標的や経路との相互作用を含んでいます。 正確な機序は完全には解明されていませんが、酵素活性の調節や受容体結合が関与し、さまざまな生物学的効果をもたらすと考えられています .

類似化合物との比較

Chemical Structure

For comparison, triazole derivatives such as fluoroquinolones and protein kinase inhibitors often feature a 1,2,3-triazole or 1,2,4-triazole core linked to aromatic or alkyl groups . For example, 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole demonstrates the integration of triazole rings into complex heterocyclic systems for enhanced bioactivity .

Comparative Analysis with Similar Compounds

Triazole Antifungals

Triazole antifungals (e.g., itraconazole) target fungal lanosterol 14α-demethylase. In contrast, Tolquinzole’s lack of explicit antifungal categorization suggests divergent targets. Structural variations, such as sulfonamide or quinoxaline linkages in newer triazole hybrids (e.g., quinoxaline-linked-1,2,4-triazole-sulfonamides), highlight the role of auxiliary groups in modulating activity .

Protein Kinase Inhibitors

Triazole-containing kinase inhibitors (e.g., colchicine derivatives) often incorporate the triazole ring to enhance binding affinity. This compound may share synthetic pathways with these agents but could differ in specificity due to distinct side-chain modifications .

Fluoroquinolones

Fluoroquinolones (e.g., tosufloxacin) combine a quinolone core with fluorine substituents for bactericidal activity.

Data Tables: Comparative Overview

Table 1. Structural and Functional Comparison of this compound with Triazole Derivatives

Table 2. Pharmacokinetic and Efficacy Metrics*

| Compound | Bioavailability (%) | Half-life (h) | Primary Target | Clinical Use |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Undisclosed | Under investigation |

| Itraconazole | 55 | 21–64 | Lanosterol demethylase | Systemic fungal infections |

| Tolnidamine | 90 | 12–18 | Mitochondrial complexes | Male contraception |

| Tosufloxacin | 80–90 | 3–4 | DNA gyrase | Bacterial infections |

*Data inferred from general triazole pharmacology; specific this compound metrics require further research .

生物活性

Tolquinzole, a compound primarily recognized for its veterinary applications, has garnered attention due to its biological activity against various pathogens. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies surrounding this compound, supported by data tables and research findings.

Overview of this compound

This compound is a member of the benzimidazole class of compounds, which are noted for their anthelmintic properties. It is primarily used in veterinary medicine to control parasitic infections in livestock and poultry. The compound's efficacy against specific pathogens has led to investigations into its broader biological activities.

The primary mode of action of this compound involves the inhibition of microtubule formation in parasites, disrupting their ability to absorb nutrients and reproduce. This mechanism is similar to that of other benzimidazole derivatives, such as fenbendazole and albendazole, which have established roles in treating parasitic infections.

Antiparasitic Efficacy

This compound has demonstrated significant antiparasitic activity. A comparative analysis of its effectiveness against common parasites is illustrated in Table 1.

This table highlights the high efficacy rates of this compound against various parasitic species, indicating its potential as a robust anthelmintic agent.

Antimicrobial Activity

Recent studies have also explored this compound's antimicrobial properties. Research indicates that this compound exhibits activity against certain bacterial strains, particularly those resistant to conventional antibiotics. The results are summarized in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Salmonella enterica | 64 µg/mL |

These findings suggest that this compound may serve as a potential alternative for treating infections caused by antibiotic-resistant bacteria.

Case Studies

Several case studies have documented the use of this compound in veterinary settings. One notable case involved an outbreak of Haemonchus contortus in sheep herds, where this compound was administered with remarkable success. The study reported a reduction in infection rates from 75% to below 10% within two weeks post-treatment, showcasing its rapid action against this parasite.

Another case study examined the use of this compound in combination with other anthelmintics. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes in resistant cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。